molecular formula C8H8FN3O B8799818 7-Fluoro-4-methoxy-1H-indazol-3-amine

7-Fluoro-4-methoxy-1H-indazol-3-amine

Cat. No.: B8799818
M. Wt: 181.17 g/mol
InChI Key: VVHDNIJNRVTTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-4-methoxy-1H-indazol-3-amine is a useful research compound. Its molecular formula is C8H8FN3O and its molecular weight is 181.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8FN3O

Molecular Weight

181.17 g/mol

IUPAC Name

7-fluoro-4-methoxy-1H-indazol-3-amine

InChI

InChI=1S/C8H8FN3O/c1-13-5-3-2-4(9)7-6(5)8(10)12-11-7/h2-3H,1H3,(H3,10,11,12)

InChI Key

VVHDNIJNRVTTNO-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)F)NN=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2-[7-fluoro-4-(methyloxy)-1H-indazol-3-yl]-1H-isoindole-1,3(2H)-dione (for a preparation see Intermediate 13) (1.36 g, 4.37 mmol) in ethanol (15 mL) at 0° C. (ice/water bath) was added hydrazine hydrate (0.638 mL, 13.11 mmol) dropwise. The ice/water bath was removed and the reaction mixture was allowed to warm to room temperature. Stirring was continued for a further 40 min. During this time the reaction mixture became very viscous. Acetone (10 mL) was added to the reaction and the resultant reaction mixture was allowed to stand at room temperature overnight. The solid was removed by filtration and washed with acetone (×2). The combined filtrates were concentrated in vacuo. The solid was triturated in cyclohexane-ethyl acetate (2:1; ˜25 mL) and then collected by filtration to give the title compound (479 mg, 60%) as a light brown powder. LCMS (System A) RT=0.69 min, ES+ve m/z 182 (M+H)+. The filtrate was concentrated and the resultant oil was loaded in dichloromethane (and minimum amount of methanol) to a silica cartridge 70 g and purified by chromatography on Flashmaster eluting with a 0-50% ethyl acetate-cyclohexane over 30 min. The appropriate fractions were combined and evaporated in vacuo to give another batch of the required product (316 mg, 40%) as a brown oil. LCMS (System A) RT=0.62 min, ES+ve m/z 182 (M+H)+.
Name
2-[7-fluoro-4-(methyloxy)-1H-indazol-3-yl]-1H-isoindole-1,3(2H)-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.638 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
60%

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